molecular formula C11H17ClN2O2 B1464161 2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one CAS No. 1018574-57-6

2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one

Cat. No.: B1464161
CAS No.: 1018574-57-6
M. Wt: 244.72 g/mol
InChI Key: FXADZGODYFUUSL-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C11H17ClN2O2 It is characterized by the presence of a chloro group, a cyclopropanecarbonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-cyclopropanecarbonylpiperazine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperazine derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the piperazine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a methyl group instead of a cyclopropanecarbonyl group.

    2-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one: Contains a phenyl group instead of a cyclopropanecarbonyl group.

Uniqueness

2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding affinity in biological systems, making it a valuable compound for specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

2-chloro-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2/c1-8(12)10(15)13-4-6-14(7-5-13)11(16)9-2-3-9/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXADZGODYFUUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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